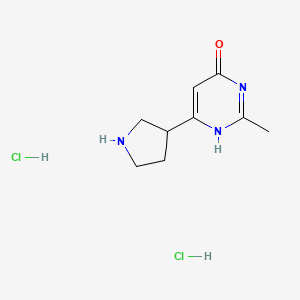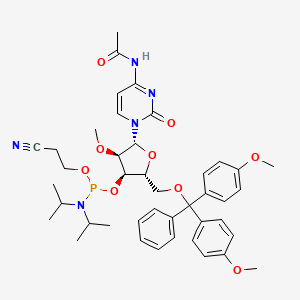
Isorhamnetin-3-O-galactoside
Übersicht
Beschreibung
Isorhamnetin-3-O-galactoside is a flavonoid glycoside, specifically a derivative of isorhamnetin, which is a naturally occurring flavonol. This compound is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antithrombotic properties . It is commonly present in fruits, vegetables, and medicinal herbs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin-3-O-galactoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, a three-enzyme cascade involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase has been used to synthesize similar glycosides . The optimal conditions for these reactions include a pH of 7.0 and a temperature of 45°C.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial fermentation or plant cell cultures. These methods offer a sustainable and efficient approach to producing this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: Isorhamnetin-3-O-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically involve glycosyl donors like UDP-galactose and glycosyltransferase enzymes.
Major Products: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of this compound.
Wissenschaftliche Forschungsanwendungen
Isorhamnetin-3-O-galactoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: The compound is investigated for its role in plant metabolism and stress responses.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of isorhamnetin-3-O-galactoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antithrombotic Activity: It enhances fibrinolysis and inhibits platelet aggregation.
Vergleich Mit ähnlichen Verbindungen
Isorhamnetin-3-O-galactoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
- Isorhamnetin-3-O-glucoside
- Isorhamnetin-3-O-rhamnoside
- Quercetin-3-O-galactoside
Compared to these compounds, this compound exhibits distinct biological activities and stability profiles, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-HEQLHBKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8020171.png)











